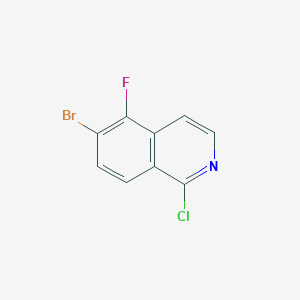

6-Bromo-1-chloro-5-fluoroisoquinoline

Overview

Description

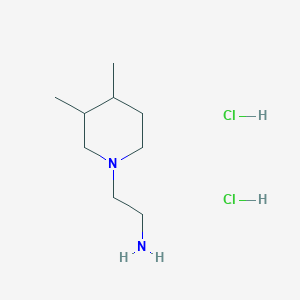

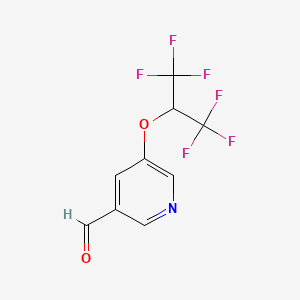

6-Bromo-1-chloro-5-fluoroisoquinoline is a chemical compound with the molecular formula C9H4BrClFN . It has a molecular weight of 260.49 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 260.49 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Knorr Synthesis and Medicinal Chemistry Applications

6-Bromo-1-chloro-5-fluoroisoquinoline serves as a precursor in various synthetic pathways. The Knorr synthesis, a prominent method in organic chemistry, involves the preparation of quinolines, often starting from compounds such as 6-bromo-2-chloro-4-methylquinoline. The Knorr reaction is pivotal in preparing specific isoquinoline derivatives, which play a critical role in medicinal chemistry and drug discovery. The process involves condensation and cyclization reactions, leading to the formation of compounds that can serve as key intermediates in the synthesis of various drugs (Wlodarczyk et al., 2011).

Advanced Synthetic Techniques and Drug Discovery

Further advancements in synthetic chemistry involve the telescoping process, which streamlines the synthesis of key intermediates like 5-bromo-2-methylamino-8-methoxyquinazoline. This compound is pivotal in drug discoveries, and the telescoping process has significantly improved its synthesis by reducing the number of isolation steps, thereby enhancing the efficiency of the drug discovery process (Nishimura & Saitoh, 2016).

Molecular Conformation and Crystallography

Molecular Conformation Studies

Research on derivatives of 1, 2-diaryl-6-methoxy-1, 2, 3, 4-tetrahydroisoquinolines reveals interesting insights into the conformational changes induced by halogen substitution. The derivatives with bromine and chlorine exhibit similar molecular packing, whereas those with fluorine demonstrate unique interactions like C-F...F, C-H...F, and C-F...π, underscoring the intricate molecular behavior of halogenated compounds (Choudhury et al., 2003).

Crystal Structure Analysis

The crystal structure and molecular conformation of 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one have been elucidated, showcasing the compound's unique spatial arrangement and intermolecular interactions. These studies are crucial in understanding the chemical and physical properties of such compounds, paving the way for their application in various fields, including pharmaceuticals (Ouerghi et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

It has been used as a reactant in the preparation of phenylimidazoles , which are known to be antagonists of the Smoothened (SMO) receptor . The SMO receptor plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation.

Mode of Action

As a reactant in the synthesis of phenylimidazoles , it may contribute to the antagonistic activity of these compounds against the SMO receptor. Antagonists of the SMO receptor inhibit the Hedgehog signaling pathway, thereby regulating cell growth and differentiation.

Biochemical Pathways

6-Bromo-1-chloro-5-fluoroisoquinoline, through its role in the synthesis of phenylimidazoles , may affect the Hedgehog signaling pathway. This pathway is crucial for many aspects of development, stem cell maintenance, and tissue regeneration. When dysregulated, it can lead to various diseases, including cancer.

Result of Action

As a reactant in the synthesis of phenylimidazoles , it may contribute to the inhibition of the Hedgehog signaling pathway, thereby regulating cell growth and differentiation.

Biochemical Analysis

Biochemical Properties

6-Bromo-1-chloro-5-fluoroisoquinoline plays a significant role in biochemical reactions, particularly as a reactant in the preparation of phenylimidazoles, which are known to act as Smoothened antagonists . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation. By interacting with Smoothened, this compound can modulate this pathway, potentially influencing various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a Smoothened antagonist involves binding to the Smoothened protein, thereby inhibiting its activity and modulating the Hedgehog signaling pathway . This inhibition can lead to downstream effects on gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Its degradation over time can lead to changes in its biochemical properties and efficacy.

Properties

IUPAC Name |

6-bromo-1-chloro-5-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-7-2-1-6-5(8(7)12)3-4-13-9(6)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVXTOJIUWLACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=C2)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)

![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)

![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)